3-Methyl-6-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridazine
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Overview
Description
3-Methyl-6-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridazine is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridazine typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps, such as crystallization and chromatography, are essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions usually conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
3-Methyl-6-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-Methyl-6-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1-(6-methylpyridazin-3-yl)piperidin-3-amine: Shares the pyridazine and piperidine moieties but lacks the thiadiazole ring.
4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline: Contains a piperazine ring and trifluoromethyl group, differing in structure and properties.
Uniqueness
3-Methyl-6-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridazine is unique due to its combination of the thiadiazole ring with pyridazine and piperidine moieties. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
IUPAC Name |
3-methyl-5-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5OS/c1-10-3-4-13(17-16-10)20-9-12-5-7-19(8-6-12)14-15-11(2)18-21-14/h3-4,12H,5-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QASDXLIELMZYRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C3=NC(=NS3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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